The compound 2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with a rich structural framework. It belongs to the class of compounds known for their potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 423.86 g/mol. The compound's purity is typically around 95%.
This compound can be sourced from various chemical suppliers and research institutions, including BenchChem and PubChem, which provide detailed information on its structure and properties.
The compound is classified under the category of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse pharmacological properties. The presence of functional groups such as chlorophenoxy and acetamide enhances its potential for various biological applications.
The synthesis of 2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions that include the formation of the triazolo[4,3-a]pyrazine framework followed by functionalization with chlorophenoxy and acetamide groups.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
InChI=1S/C21H18ClN5O3/c1-13-7-8-14(2)16(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-15(17)22/h3-11H,12H2,1-2H3,(H,24,28)This data provides insights into the connectivity and arrangement of atoms in the molecule.
The compound is expected to participate in various chemical reactions typical for amides and aromatic compounds. Potential reactions include:
Understanding these reactions is crucial for predicting the reactivity of the compound in biological systems and synthetic pathways.
While specific studies on the mechanism of action for this compound may be limited, compounds with similar structures often exhibit biological activities through interaction with specific enzymes or receptors within cells.
Research indicates that triazolo[4,3-a]pyrazines may act as inhibitors or modulators in various biochemical pathways, potentially influencing processes such as cell signaling or metabolic regulation.
Relevant data on these properties can be obtained from chemical databases or experimental studies.
The compound shows promise in medicinal chemistry due to its potential biological activities. It could be investigated for:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5